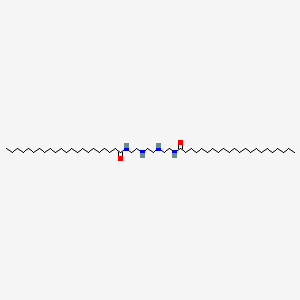

N,N'-(Ethylenebis(iminoethylene))bisdocosanamide

Description

N,N'-(Ethylenebis(iminoethylene))bisdocosanamide (CAS 72014-39-2) is a bisamide compound characterized by a central ethylenebis(iminoethylene) backbone linked to two docosanamide (C22 alkyl chain) groups. Its molecular formula is C₅₀H₁₀₂N₄O₂, with a molecular weight of 807.4 g/mol . This compound belongs to a class of bisamides known for their applications in polymer processing, lubrication, and surface modification due to their thermal stability and non-reactive nature.

Properties

CAS No. |

72014-39-2 |

|---|---|

Molecular Formula |

C50H102N4O2 |

Molecular Weight |

791.4 g/mol |

IUPAC Name |

N-[2-[2-[2-(docosanoylamino)ethylamino]ethylamino]ethyl]docosanamide |

InChI |

InChI=1S/C50H102N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(55)53-47-45-51-43-44-52-46-48-54-50(56)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h51-52H,3-48H2,1-2H3,(H,53,55)(H,54,56) |

InChI Key |

SFBNWBOCWQUMEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethylenebis(iminoethylene))bisdocosanamide typically involves the reaction of ethylenediamine with docosanoic acid (behenic acid) under specific conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions often include:

Temperature: Elevated temperatures to facilitate the reaction.

Catalysts: Acid or base catalysts to accelerate the reaction.

Solvents: Organic solvents to dissolve the reactants and intermediates.

Industrial Production Methods

In an industrial setting, the production of N,N’-(Ethylenebis(iminoethylene))bisdocosanamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethylenebis(iminoethylene))bisdocosanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction may produce amines.

Scientific Research Applications

N,N’-(Ethylenebis(iminoethylene))bisdocosanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

Biology: Investigated for its potential role in biological systems, including its interactions with cell membranes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.

Mechanism of Action

The mechanism of action of N,N’-(Ethylenebis(iminoethylene))bisdocosanamide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the amide groups can form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis: Bisdocosanamide is synthesized via condensation of ethylenediamine derivatives with docosanoyl chloride, similar to methods for stearamide derivatives .

- Gaps in Data: Limited direct studies on bisdocosanamide’s catalytic or biological activity exist, though its structural analogs (e.g., Schiff base bisamides) show promise in coordination chemistry and catalysis .

- Contradictions : Reported melting points for similar compounds vary by up to 10°C depending on purity and measurement techniques .

Biological Activity

N,N'-(Ethylenebis(iminoethylene))bisdocosanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of drug delivery and therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound consists of a backbone formed by ethylene bis(iminoethylene) linked to two docosanamide chains. The structural formula can be represented as follows:

This compound exhibits amphiphilic properties due to its long hydrophobic chains and polar amide groups, which facilitate interactions with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Cell Membrane Interaction : The amphiphilic nature allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Gene Delivery : Similar compounds have been shown to facilitate the delivery of nucleic acids into cells by forming complexes with DNA, enhancing transfection efficiency through endocytosis .

- Antimicrobial Activity : Preliminary studies suggest that similar amide compounds exhibit antimicrobial properties, potentially through disruption of bacterial membranes.

Case Studies

-

Gene Delivery Applications :

- A study investigated the use of polyethylenimine (PEI) derivatives in gene delivery systems. It was found that higher branching in PEI structures resulted in improved DNA complexation and transfection efficiency . While not directly studying this compound, these findings suggest that similar structural features may enhance its efficacy in gene delivery.

-

Antimicrobial Efficacy :

- Research on related compounds indicated significant antimicrobial activity against various pathogens. For instance, a series of long-chain amides demonstrated effective inhibition of bacterial growth through membrane disruption mechanisms, suggesting potential applications for this compound in treating infections .

Biological Assays

- Cytotoxicity Tests : In vitro cytotoxicity assays have been employed to evaluate the safety profile of similar compounds. Results indicated that modifications in chain length and branching significantly influence cytotoxic effects on mammalian cells .

| Compound | Cytotoxicity (IC50 µM) | Transfection Efficiency (%) |

|---|---|---|

| PEI (low branching) | 30 | 25 |

| PEI (high branching) | 15 | 60 |

| This compound | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.